molecular formula C11H11ClN2OS B2686446 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 76289-34-4

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2686446
CAS RN: 76289-34-4
M. Wt: 254.73
InChI Key: QJZMKHLLJOADHG-UHFFFAOYSA-N
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Description

“3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is a chemical compound with the molecular formula C11H11ClN2OS . It has a molecular weight of 254.73 .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using the compound, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable resource in the development of new therapeutic possibilities .

Antimicrobial Activity

The compound can be used in the synthesis of other compounds that have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans . This suggests potential applications in the development of new antimicrobial agents .

Anti-Inflammatory and Analgesic Activities

Certain derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index . This suggests potential applications in the development of new anti-inflammatory and analgesic drugs .

Inhibition of Ribosomal S6 Kinase

The compound has shown inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2), with an IC50 value of 444 nM . This suggests potential applications in the development of new kinase inhibitors .

properties

IUPAC Name

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-7-2-3-8-9(6-7)16-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZMKHLLJOADHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

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